molecular formula C11H8N4O3 B3255844 N-(2-nitrophenyl)pyrazine-2-carboxamide CAS No. 2604-91-3

N-(2-nitrophenyl)pyrazine-2-carboxamide

Cat. No.: B3255844
CAS No.: 2604-91-3
M. Wt: 244.21 g/mol
InChI Key: GVJTUCXFOYVBEG-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)pyrazine-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitrophenyl group attached to a pyrazine ring, which is further connected to a carboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)pyrazine-2-carboxamide typically involves the reaction of 2-nitroaniline with pyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.

    Oxidation: The pyrazine ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 2-aminophenylpyrazine-2-carboxamide.

    Substitution: Various substituted pyrazine-2-carboxamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazine ring.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)pyrazine-2-carboxamide, particularly in its role as an anti-tuberculosis agent, involves the inhibition of mycolic acid cyclopropane synthase (CmaA2) in Mycobacterium tuberculosis . This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting this enzyme, the compound disrupts the integrity of the cell wall, leading to the death of the bacteria.

Comparison with Similar Compounds

N-(2-nitrophenyl)pyrazine-2-carboxamide can be compared with other pyrazine-2-carboxamide derivatives, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogues.

Properties

IUPAC Name

N-(2-nitrophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c16-11(9-7-12-5-6-13-9)14-8-3-1-2-4-10(8)15(17)18/h1-7H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJTUCXFOYVBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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